Enantiomeric excess (ee) ≥99% vs. racemic baseline – direct head-to-head chiral HPLC
Direct head-to-head chiral HPLC comparison using a Chiralpak AD-3 column (4.6×150 mm, 3 μm) with n-hexane/ethanol/trifluoroacetic acid (80:20:0.1 v/v/v) at 1.0 mL/min and 254 nm detection shows that the (R)-enantiomer hydrochloride salt has an enantiomeric excess (ee) of ≥99.0%, whereas the racemic reference standard gives a 1:1 peak area ratio of (R) and (S) enantiomers (ee 0%). The retention time for the (R) enantiomer is 6.2 ± 0.1 min, baseline separated from the (S) peak at 7.8 ± 0.1 min (resolution Rs = 3.2) [1].
| Evidence Dimension | Enantiomeric purity (ee %) |
|---|---|
| Target Compound Data | ≥99.0% |
| Comparator Or Baseline | Racemic mixture: 0% |
| Quantified Difference | ≥99 percentage points higher |
| Conditions | Chiralpak AD-3 column, n-hexane/ethanol/TFA (80:20:0.1), 1.0 mL/min, UV 254 nm |
Why This Matters
Procurement of the high-ee (R) form eliminates the need for costly chiral separations and ensures stereochemical consistency in SAR studies or cGMP synthesis.
- [1] Zhang, Y., & Wu, L. (2020). Chiral separation of 4-(1-amino-2,2,2-trifluoroethyl)phenol enantiomers on polysaccharide-based columns. Journal of Chromatography A, 1625, 461301. View Source
